N-(4-hydroxyphenyl)-4-nitrobenzamide
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Overview
Description
N-(4-hydroxyphenyl)-4-nitrobenzamide is an organic compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of both a hydroxyphenyl group and a nitrobenzamide group, which contribute to its reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-hydroxyphenyl)-4-nitrobenzamide typically involves the nitration of 4-hydroxybenzamide. One common method includes the reaction of 4-hydroxybenzamide with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the para position relative to the hydroxy group.
Industrial Production Methods
Industrial production of this compound may involve a multi-step process starting from readily available raw materials like 4-hydroxybenzamide and nitric acid. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography to remove impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
N-(4-hydroxyphenyl)-4-nitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters.
Oxidation: The hydroxy group can be oxidized to a carbonyl group under strong oxidizing conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Alkyl halides, base (e.g., sodium hydroxide).
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed
Reduction: N-(4-aminophenyl)-4-nitrobenzamide.
Substitution: N-(4-alkoxyphenyl)-4-nitrobenzamide.
Oxidation: N-(4-hydroxybenzoyl)-4-nitrobenzamide.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain cancers.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(4-hydroxyphenyl)-4-nitrobenzamide involves its interaction with specific molecular targets and pathways. For instance, in cancer research, it has been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and the activation of apoptotic pathways. The compound’s ability to modulate cellular signaling pathways makes it a promising candidate for further investigation.
Comparison with Similar Compounds
Similar Compounds
N-(4-hydroxyphenyl)acetamide (Paracetamol): Known for its analgesic and antipyretic properties.
N-(4-hydroxyphenyl)retinamide (Fenretinide): Investigated for its anticancer properties and ability to induce apoptosis in cancer cells.
Uniqueness
N-(4-hydroxyphenyl)-4-nitrobenzamide is unique due to the presence of both a hydroxyphenyl group and a nitrobenzamide group, which confer distinct chemical reactivity and potential biological activity
Properties
CAS No. |
13160-56-0 |
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Molecular Formula |
C13H10N2O4 |
Molecular Weight |
258.23 g/mol |
IUPAC Name |
N-(4-hydroxyphenyl)-4-nitrobenzamide |
InChI |
InChI=1S/C13H10N2O4/c16-12-7-3-10(4-8-12)14-13(17)9-1-5-11(6-2-9)15(18)19/h1-8,16H,(H,14,17) |
InChI Key |
NWXCZYPMZYAQIL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)O)[N+](=O)[O-] |
Origin of Product |
United States |
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